Heptyl(trimethoxy)silane

概要

説明

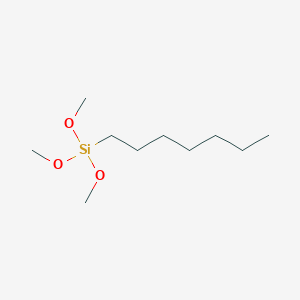

Heptyl(trimethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications. The compound consists of a heptyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a bridge between organic and inorganic materials, enhancing the properties of composites and coatings.

準備方法

Synthetic Routes and Reaction Conditions

Heptyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptylmagnesium bromide with trimethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Catalyst: None required

The reaction proceeds as follows:

C7H15MgBr+HSi(OCH3)3→C7H15Si(OCH3)3+MgBr2

Industrial Production Methods

In industrial settings, this compound is produced using a fixed-bed reactor. Silicon powder is reacted with methanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (around 200-300°C) and under a controlled atmosphere to ensure high yield and purity.

化学反応の分析

Types of Reactions

Heptyl(trimethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The heptyl group can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

Condensation: Elevated temperatures, presence of catalysts like tin or titanium compounds

Substitution: Organic halides, nucleophiles like amines or alcohols

Major Products Formed

Hydrolysis: Heptylsilanetriol

Condensation: Polysiloxanes

Substitution: Heptyl-substituted silanes

科学的研究の応用

Heptyl(trimethoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials.

Biology: Utilized in the modification of surfaces for cell culture and biosensor development.

Medicine: Employed in drug delivery systems and the development of biocompatible coatings.

Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.

作用機序

The mechanism of action of heptyl(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing the mechanical and chemical properties of composites and coatings.

類似化合物との比較

Heptyl(trimethoxy)silane is similar to other silane coupling agents, such as:

- Methyl(trimethoxy)silane

- Ethyl(trimethoxy)silane

- Propyl(trimethoxy)silane

Uniqueness

The heptyl group in this compound provides unique hydrophobic properties, making it particularly useful in applications requiring water repellency and enhanced durability. Compared to shorter alkyl chain silanes, this compound offers improved performance in coatings and sealants due to its longer hydrophobic chain.

生物活性

Heptyl(trimethoxy)silane (HTMS), a trialkoxysilane compound, is characterized by its chemical formula . It is increasingly recognized for its potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of HTMS, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

This compound consists of a heptyl chain attached to a silicon atom that is further bonded to three methoxy groups. This structure allows HTMS to interact with biological systems effectively, facilitating surface modifications in biomaterials and enhancing their properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H24O3Si |

| Molecular Weight | 220.38 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 170-175 °C |

| Density | 0.85 g/cm³ |

The biological activity of HTMS can be attributed to its ability to modify surfaces of biomaterials, enhancing their biocompatibility and bioactivity. The methoxy groups facilitate hydrolysis and subsequent condensation reactions, which are crucial for forming siloxane networks that can support cell adhesion and growth.

Case Studies

-

Surface Functionalization for Cell Growth :

A study investigated the use of HTMS for functionalizing silica surfaces to promote cell adhesion. The results indicated enhanced proliferation of fibroblast cells on HTMS-modified surfaces compared to unmodified controls, suggesting that HTMS can effectively improve biocompatibility in tissue engineering applications . -

Antimicrobial Properties :

Research has shown that silane compounds, including HTMS, exhibit antimicrobial properties when incorporated into polymer matrices. In vitro tests demonstrated that HTMS-modified surfaces significantly reduced bacterial colonization compared to untreated surfaces, indicating potential applications in medical devices . -

Drug Delivery Systems :

Another study explored the use of HTMS in drug delivery systems. The silane was used to modify the surface of nanoparticles, enhancing their stability and drug-loading capacity. The modified nanoparticles showed improved release profiles for therapeutic agents, highlighting the utility of HTMS in controlled drug delivery applications .

Table 2: Summary of Case Studies on this compound

Toxicological Considerations

While the biological activity of HTMS is promising, it is essential to consider its toxicological profile. Preliminary studies suggest low cytotoxicity at concentrations used for biomedical applications; however, further investigations are necessary to fully understand its safety profile in vivo.

特性

IUPAC Name |

heptyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-5-6-7-8-9-10-14(11-2,12-3)13-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRINOTYEGADLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620262 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-27-0 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。